

L-Rhodinose: A Technical Guide to its Discovery, Natural Sources, and Isolation

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Compound of Interest

Compound Name: Rhodinose

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Abstract

L-Rhodinose, a 2,3,6-trideoxy-L-hexose, is a rare sugar moiety found in a select number of bioactive microbial natural products. Its unique structure contributes significantly to the biological activity of its parent compounds, making it a molecule of interest for drug discovery and development. This technical guide provides a comprehensive overview of the discovery of **L-rhodinose**, its known natural sources, and detailed methodologies for its isolation and characterization.

Discovery and Initial Characterization

L-Rhodinose was first identified as a constituent of the angucycline antibiotic, landomycin A. The structure of landomycin A, which contains two **L-rhodinose** units within its hexasaccharide chain, was elucidated through extensive chemical and spectroscopic analysis, particularly 2D NMR spectroscopy of its octaacetyl derivative[1]. The sugar chain of landomycin A is composed of a repeating trisaccharide unit of two D-olivoses and one **L-rhodinose**[1][2]. The discovery of **L-rhodinose** within this complex natural product highlighted the structural diversity of deoxysugars in microbial secondary metabolism.

Natural Sources of L-Rhodinose

To date, the primary natural source of **L-rhodinose** is the landomycin family of antibiotics.

Landomycins

Landomycins are produced by the bacterium *Streptomyces cyanogenus* S136[2]. These polyketide-derived compounds exhibit potent anticancer properties[3]. The most well-studied member, landomycin A, possesses the longest glycan chain, a hexasaccharide containing two **L-rhodinose** residues[1][2]. Other landomycins, such as landomycin E, contain a single trisaccharide unit which also includes **L-rhodinose**[2]. The general structure of the landomycin A sugar chain is depicted below.

Experimental Protocols

The isolation of **L-rhodinose** from its natural source involves a multi-step process: fermentation of the producing organism, extraction and purification of the parent glycoside (landomycin A), followed by chemical hydrolysis to release the sugar, and subsequent purification of **L-rhodinose**.

Fermentation and Isolation of Landomycin A

An improved protocol for the production and isolation of landomycin A from *Streptomyces cyanogenus* S136 has been developed, yielding 390–430 mg/L of pure landomycin A[2].

3.1.1. Culture Conditions

- Strain: *Streptomyces cyanogenus* S136 +pOOB92a (a genetically modified strain with enhanced landomycin production)[2].
- Agar Medium: Soy mannitol agar (SMA) for initial growth and differentiation[2].
- Preculture Medium: SG medium (20 g/L glucose, 10 g/L phytone peptone, 2 g/L CaCO₃, pH 7.0, supplemented with 1.9 mg/L CoCl₂·6H₂O)[2].
- Production Medium: Modified SG medium with optimized cobalt concentration (30 μM CoCl₂)[2].
- Fermentation: Precultures are grown for 48 hours and then used to inoculate production cultures, which are incubated for a further 48 hours[2].

3.1.2. Extraction and Purification of Landomycin A

- **Harvesting:** The production culture is centrifuged to separate the supernatant and the cell-mycelium/culture solids pellet[2].
- **Extraction:** Landomycins are extracted from both the supernatant and the pellet using ethyl acetate[2].
- **Chromatography:** The combined crude extract is subjected to normal-phase silica column chromatography[2].
- **Precipitation:** Landomycin A is purified by precipitation from a concentrated chloroform solution into pentane[2].

Hydrolysis of Landomycin A and Isolation of L-Rhodinose

While a specific protocol for the hydrolysis of landomycin A to yield L-**rhodinose** is not explicitly detailed in a single source, a general procedure can be inferred from standard methods for glycoside hydrolysis and the chemical synthesis of L-**rhodinose** derivatives[4][5].

3.2.1. Acid Hydrolysis

- **Reaction Setup:** Dissolve purified landomycin A in a solution of aqueous acid (e.g., 1-2 M HCl or trifluoroacetic acid).
- **Heating:** Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) to determine the disappearance of the starting material and the appearance of the aglycone and sugar products.
- **Neutralization:** After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., NaHCO₃ or an ion-exchange resin).
- **Extraction:** Partition the mixture between water and an organic solvent (e.g., ethyl acetate) to separate the water-soluble sugars from the lipophilic aglycone.

3.2.2. Purification of L-Rhodinose

- **Chromatography:** The aqueous layer containing the sugar mixture (L-**rhodnose** and D-olivose) can be concentrated and purified by column chromatography on silica gel or a specialized carbohydrate column.
- **Solvent System:** A solvent system such as dichloromethane/methanol or ethyl acetate/methanol is typically used for the elution of deoxysugars.
- **Characterization:** The purified fractions containing L-**rhodnose** should be identified by comparison with spectroscopic data from synthetic standards or literature values.

Quantitative Data

The following tables summarize the available quantitative data for L-**rhodnose** and its parent compound, landomycin A.

Table 1: Yield of Landomycin A from *Streptomyces cyanogenus* S136

Parameter	Value	Reference
Yield of Landomycin A	390–430 mg/L	[2]

Table 2: Spectroscopic Data for L-**Rhodnose** (Predicted and from Derivatives)

Note: Specific NMR data for isolated, underivatized L-**rhodnose** from natural sources is not readily available in the literature. The following data is based on synthetic derivatives and is provided for reference.

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
¹ H NMR				
H-1 (anomeric)	~4.8-5.2	m	[4]	
H-2ax	~1.8-2.0	m	[4]	
H-2eq	~2.1-2.3	m	[4]	
H-3ax	~1.5-1.7	m	[4]	
H-3eq	~1.9-2.1	m	[4]	
H-4	~3.5-3.8	m	[4]	
H-5	~3.9-4.2	m	[4]	
H-6 (CH ₃)	~1.2-1.4	d	~6-7	[4]
¹³ C NMR				
C-1	~95-100	[4]		
C-2	~30-35	[4]		
C-3	~30-35	[4]		
C-4	~70-75	[4]		
C-5	~65-70	[4]		
C-6	~15-20	[4]		

Biosynthesis of L-Rhodinose

The biosynthesis of L-**rhodinose** proceeds through the dTDP-sugar pathway. A gene cluster responsible for landomycin biosynthesis in *Streptomyces cyanogenus* S136 has been identified. This cluster contains genes encoding enzymes such as dTDP-glucose 4,6-dehydratase, which is a key enzyme in the formation of deoxysugars. The pathway involves the conversion of a common precursor, dTDP-glucose, through a series of enzymatic reactions including deoxygenation, epimerization, and reduction to yield dTDP-L-**rhodinose**, the

activated form of the sugar that is incorporated into the landomycin backbone by glycosyltransferases.

Conclusion

L-Rhodinose remains a rare and intriguing deoxysugar with significant potential in the field of medicinal chemistry. Its presence in the potent anticancer agent landomycin A underscores the importance of understanding the structure-activity relationships of glycosylated natural products. The methodologies outlined in this guide provide a framework for the isolation and characterization of **L-rhodinose**, paving the way for further research into its biological role and its potential as a building block for the synthesis of novel therapeutic agents. Future work should focus on the discovery of new natural products containing **L-rhodinose** and the development of more efficient methods for its isolation and synthesis.

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